molecular formula C12H10F3NO2 B12849332 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one

7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one

Cat. No.: B12849332
M. Wt: 257.21 g/mol
InChI Key: MAEOADFHTUPLMJ-UHFFFAOYSA-N
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Description

7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one is a complex organic compound featuring a trifluoromethyl group and a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a dipolarophile reacts with a suitable precursor under specific conditions. For instance, the use of tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium iodide (TBAI) as a catalyst in isopropanol has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like isopropanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased chemical resistance and stability.

Mechanism of Action

The mechanism of action of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

7-methyl-3a-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b][1,3]benzoxazol-1-one

InChI

InChI=1S/C12H10F3NO2/c1-7-2-3-9-8(6-7)16-10(17)4-5-11(16,18-9)12(13,14)15/h2-3,6H,4-5H2,1H3

InChI Key

MAEOADFHTUPLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(N2C(=O)CC3)C(F)(F)F

Origin of Product

United States

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